molecular formula C22H15BrN2O3 B3931346 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

Cat. No. B3931346
M. Wt: 435.3 g/mol
InChI Key: YIHPNRHFRGVMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide, also known as BMD-1, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BMD-1 belongs to the class of isoindolinone derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. This compound has been shown to inhibit the activity of the ribosome, which is responsible for protein synthesis. This inhibition leads to the accumulation of unfolded proteins, which triggers the unfolded protein response (UPR). The UPR is a cellular stress response that regulates protein folding and degradation. The activation of the UPR leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess antiviral properties by inhibiting the replication of several viruses, including influenza A virus and herpes simplex virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to inhibit the growth of various cancer cell lines at low concentrations. Another advantage of using this compound is its ability to induce apoptosis in cancer cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to prepare solutions for in vivo experiments.

Future Directions

There are several future directions for the study of 4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for other diseases, such as viral infections and inflammatory diseases. Another direction is to study the structure-activity relationship of this compound to identify more potent derivatives. Finally, the development of new synthetic methods for this compound could lead to the production of larger quantities for in vivo experiments.

Scientific Research Applications

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide has been studied extensively for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition to its anticancer activity, this compound has also been shown to possess anti-inflammatory and antiviral properties.

properties

IUPAC Name

4-bromo-N-[2-(3-methylphenyl)-1,3-dioxoisoindol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c1-13-3-2-4-17(11-13)25-21(27)18-10-9-16(12-19(18)22(25)28)24-20(26)14-5-7-15(23)8-6-14/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHPNRHFRGVMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide
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4-bromo-N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]benzamide

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